2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C14H21NO5S . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butoxycarbonyl group (Boc) attached to an amino group, which is further connected to an ethyl chain. This ethyl chain is attached to a 4-methylbenzenesulfonate group .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 442.0±24.0 °C and a predicted density of 1.175±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Polymerization and Material Science
- Polymerization of Cysteine Functionalized Thiophenes: This study investigated synthetic pathways leading to polythiophenes containing units derived from compounds similar to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. It found that these polymers can form chiral self-assembling structures in both solid and solution states, indicating potential applications in material science and nanotechnology (Cagnoli et al., 2005).
Organic Synthesis
Enantioselective Synthesis
A study on the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate demonstrated the compound's use in creating oxazole subunits in macrocyclic azole peptides (Magata et al., 2017).
Poly(oxazoline)s with Antimicrobial Functions
Research on poly(oxazoline)s with terminal quaternary ammonium groups highlighted the synthesis and antimicrobial potential of these compounds. The study used a similar compound to modify the polymer's terminal, contributing to its antibacterial properties (Waschinski & Tiller, 2005).
N-tert-Butoxycarbonylation of Amines
A study using a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines showed efficient and environmentally benign applications for such reactions, relevant for amino acid synthesis and peptide chemistry (Heydari et al., 2007).
Crystallography and Molecular Structure
Crystal Structures of Derivatives
A study on oxoindolyl α-hydroxy-β-amino acid derivatives, including a compound structurally related to this compound, provided insights into the diastereoselectivity of chemical reactions and molecular structures (Ravikumar et al., 2015).
Synthesis and Characterization of Schiff Base Compounds
Research focusing on the synthesis, characterization, and structural analysis of Schiff base compounds used a similar compound as a starting material. This study is significant for understanding the molecular and crystal structure of these compounds (Çolak et al., 2021).
2-Amino-6-methylpyridinium 4-methylbenzenesulfonate
This study analyzed the crystal structure of a salt containing a compound related to this compound, providing insights into molecular interactions and hydrogen bonding patterns (Babu et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIGLWHXOENAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444861 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158690-56-3 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.